Cruzain Inhibitory Potency of Cyclopentyl-Triazine Carbonitrile vs. Ethyl and Cyclohexyl Analogs
In the triazine-2-carbonitrile series evaluated against recombinant cruzain via qHTS, the N-cyclopentyl analog (compound 10) retained identical potency to the N-ethyl lead (compound 9), both at IC₅₀ = 0.71 μM, while the N-cyclohexyl analog (compound 18) exhibited a 1.99-fold potency loss (IC₅₀ = 1.41 μM) [1]. This demonstrates that the cyclopentyl group uniquely preserves the potency ceiling of the triazine-carbonitrile scaffold, whereas the larger cyclohexyl ring is sterically detrimental.
| Evidence Dimension | Cruzain inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.71 μM (cyclopentyl analog, compound 10) |
| Comparator Or Baseline | Ethyl analog (compound 9): IC₅₀ = 0.71 μM; Cyclohexyl analog (compound 18): IC₅₀ = 1.41 μM |
| Quantified Difference | Cyclopentyl = Ethyl (Δ = 0); Cyclopentyl vs. Cyclohexyl: 1.99-fold superior |
| Conditions | Quantitative high-throughput screen (qHTS) at NIH Chemical Genomics Center; compounds run in duplicate; Log IC₅₀ standard errors 0.001–0.05 |
Why This Matters
The cyclopentyl group uniquely matches the potency of the optimal ethyl substituent while avoiding the steric penalty incurred by cyclohexyl, making it the preferred substituent when both potency and conformational rigidity are desired for SAR exploration.
- [1] Ferreira RS, Simeonov A, Jadhav A, et al. Identification and Optimization of Inhibitors of Trypanosomal Cysteine Proteases: Cruzain, Rhodesain, and TbCatB. J Med Chem. 2010;53(1):52-60, Table 1. doi:10.1021/jm901069a. View Source
